molecular formula C12H17BrN2O B14781445 2-amino-N-[(2-bromophenyl)methyl]-N-ethylpropanamide

2-amino-N-[(2-bromophenyl)methyl]-N-ethylpropanamide

Cat. No.: B14781445
M. Wt: 285.18 g/mol
InChI Key: BISLFWDLRBABJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide is an organic compound with a complex structure that includes an amino group, a bromobenzyl group, and an ethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-bromobenzylamine with ethyl 2-bromopropionate under basic conditions to form the intermediate product. This intermediate is then subjected to reductive amination using a suitable reducing agent such as sodium borohydride in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as thiols or amines replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-(2-bromobenzyl)-N-cyclopropyl-3-methylbutanamide
  • 2-Bromo-N-methylbenzylamine
  • (S)-α-(2-Bromobenzyl)proline hydrochloride

Uniqueness

(S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

2-amino-N-[(2-bromophenyl)methyl]-N-ethylpropanamide

InChI

InChI=1S/C12H17BrN2O/c1-3-15(12(16)9(2)14)8-10-6-4-5-7-11(10)13/h4-7,9H,3,8,14H2,1-2H3

InChI Key

BISLFWDLRBABJY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1Br)C(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.